molecular formula C20H22 B3369567 9-Hexylphenanthrene CAS No. 23921-09-7

9-Hexylphenanthrene

Cat. No.: B3369567
CAS No.: 23921-09-7
M. Wt: 262.4 g/mol
InChI Key: YSFSQIAXZCVLMC-UHFFFAOYSA-N
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Description

9-Hexylphenanthrene ( 23921-09-7) is an alkylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H22 and a molecular weight of 262.39 g/mol . This compound is of significant interest in environmental and toxicological research, particularly in the study of petrogenic PAHs (PPAHs) that originate from crude oil and highly refined mineral oils . Unlike pyrogenic PAHs, which are typically unsubstituted, alkylated phenanthrenes like this compound are a major constituent in petroleum products and are released into the environment through events like oil spills, potentially entering the food chain . Research indicates that alkyl substitution significantly alters the metabolic fate of PAHs. While shorter alkyl chains (e.g., methyl or ethyl groups) can be oxidized, increasing the length of the alkyl side chain, such as the hexyl group in this compound, has been shown to drastically reduce the overall rate of oxidative metabolism. This makes this compound a valuable tool for investigating the structure-activity relationships of alkylated PAHs and understanding how alkyl chain length influences their biological persistence and potential toxicological profile . As a high-purity synthetic standard, it is essential for analytical method development, environmental monitoring, and in vitro studies aiming to elucidate the metabolic pathways and mutagenic potential of this emerging class of environmental contaminants. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hexylphenanthrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-2-3-4-5-10-16-15-17-11-6-7-12-18(17)20-14-9-8-13-19(16)20/h6-9,11-15H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSQIAXZCVLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396410
Record name 9-hexylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23921-09-7
Record name 9-hexylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 9 Hexylphenanthrene and Its Derivatives

Direct Alkylation Approaches to the Phenanthrene (B1679779) Core

Direct alkylation methods introduce an alkyl chain onto the pre-formed phenanthrene ring system. These often rely on electrophilic aromatic substitution mechanisms.

The Friedel-Crafts alkylation is a cornerstone reaction for introducing alkyl groups onto aromatic rings mt.comlibretexts.org. For phenanthrene, this reaction can be applied to introduce a hexyl chain.

Friedel-Crafts Alkylation Protocols

Regioselectivity Considerations at the 9-PositionElectrophilic substitution on phenanthrene preferentially occurs at the 9 and 10 positions due to the greater stability of the intermediate sigma complexes formed. Attack at the 9-position leads to a sigma complex where two benzene (B151609) rings remain intact, whereas attack at other positions (e.g., 1 or 2) results in a complex with a less stable naphthalene (B1677914) moietynowgonggirlscollege.co.in. This inherent reactivity bias favors substitution at C9. However, achieving exclusive monosubstitution at the 9-position with a hexyl group requires careful control of reaction conditions to prevent disubstitution or substitution at the 10-position. The use of specific catalysts and controlled stoichiometry of the alkylating agent (e.g., hexyl halide or hexene) is essentialmt.comlibretexts.org.

Beyond classical Friedel-Crafts alkylation using alkyl halides, other electrophilic methods can be employed. For example, carbocationic intermediates derived from alkenes in the presence of protic or Lewis acids can also serve as alkylating agents mt.comrsc.org. While specific examples for introducing a hexyl chain via these alternative electrophilic methods onto phenanthrene are not detailed in the provided snippets, the general principle of generating a hexyl carbocation or a related electrophilic species for reaction with phenanthrene is applicable.

Cross-Coupling Reactions for Phenanthrene Functionalization

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile routes for functionalizing aromatic systems, including phenanthrene. These methods typically involve coupling a pre-functionalized phenanthrene (e.g., a halogenated phenanthrene) with an organometallic reagent containing the desired alkyl chain.

Palladium-catalyzed reactions are particularly prominent in this area benthamdirect.comresearchgate.netespublisher.comresearchgate.net. For instance, Suzuki–Miyaura cross-coupling reactions, which involve coupling aryl halides with organoboron compounds, have been used to synthesize phenanthrene derivatives espublisher.comacs.org. While specific examples of coupling 9-halophenanthrene with a hexylboronic acid or similar reagent are not explicitly detailed for 9-hexylphenanthrene, the methodology is well-established for introducing various substituents onto aromatic cores espublisher.comresearchgate.netacs.org. Other palladium-catalyzed reactions, such as Heck reactions, have also been employed in the synthesis of phenanthrene derivatives academie-sciences.frespublisher.com.

Table 1: Summary of Synthetic Approaches for Phenanthrene Derivatives

MethodKey Reagents/CatalystsKey FeaturesApplicability to this compoundReferences
Friedel-Crafts Alkylation Alkyl halide/alkene, Lewis Acid (e.g., AlCl₃, FeCl₃, Zn(OTf)₂)Electrophilic aromatic substitution, direct alkylation. Prone to over-alkylation and carbocation rearrangement.Can introduce hexyl group at C9, leveraging phenanthrene's inherent reactivity at this position. Requires optimization for selectivity. mt.comlibretexts.orgmdpi.comstackexchange.commdpi.combeilstein-journals.orgrsc.org
Palladium-Catalyzed Cross-Coupling Aryl halide/triflate, organometallic reagent (e.g., boronic acid), Pd catalystForms C-C bonds, versatile for various substituents. Requires pre-functionalized phenanthrene.Coupling of 9-halophenanthrene with a hexyl-containing organometallic reagent (e.g., hexylboronic acid via Suzuki coupling). benthamdirect.comacademie-sciences.frresearchgate.netespublisher.comresearchgate.netacs.org
Other Electrophilic Substitutions Alkylating agents (e.g., alkenes) + protic/Lewis acidsAlternative to alkyl halides for generating electrophilic species.Potentially applicable if a suitable hexyl-containing electrophile can be generated. mt.comrsc.org

Stille Coupling Strategies for Alkene Introduction

The Stille coupling reaction, another palladium-catalyzed cross-coupling method, is highly effective for forming carbon-carbon bonds between organotin compounds (stannanes) and organic halides or pseudohalides. This strategy is particularly useful for introducing alkene functionalities into phenanthrene derivatives. By reacting a halogenated phenanthrene precursor with an organostannane bearing an alkene moiety, chemists can efficiently construct C-C bonds. The versatility of organostannanes allows for the introduction of a wide range of alkene structures. While specific examples directly detailing the Stille coupling for this compound synthesis were not immediately found in the provided search results, the general utility of Stille coupling in synthesizing complex aromatic systems, including those with unsaturated side chains, is well-established.

Exploration of Alternative Cross-Coupling Mechanistic Pathways

Beyond Heck and Stille couplings, a variety of other palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of phenanthrene derivatives. The Suzuki-Miyaura coupling, which involves the reaction of organoboron compounds with organic halides, is widely utilized due to the stability and low toxicity of boron reagents researchgate.netmdpi.comrsc.orgresearchgate.net. This method has been successfully applied to construct phenanthrene scaffolds by coupling aryl halides with arylboronic acids, often followed by intramolecular cyclization steps researchtrend.netnih.gov. For example, Suzuki coupling can be used to link fragments that, upon further reaction, cyclize to form the phenanthrene core. Mechanistically, these reactions typically proceed through an oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to form the new C-C bond and regenerate the catalyst researchtrend.net. Other cross-coupling reactions such as Sonogashira coupling (for alkyne introduction) and Negishi coupling (using organozinc reagents) also offer valuable routes for building complex phenanthrene structures.

Multi-Step Synthetic Sequences for this compound Analogs

The synthesis of specific analogs like this compound often requires multi-step sequences that build the desired structure piece by piece.

Synthesis via Formylation and Subsequent Reduction/Bromination

A common strategy in organic synthesis involves introducing functional groups that can be readily transformed. Formylation, the introduction of an aldehyde group (-CHO), can be achieved through various methods, such as Vilsmeier-Haack reactions or by reacting organometallic intermediates with formylating agents. Subsequently, the aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted into a halide, such as a bromide (-CH₂Br), using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under specific conditions. This sequence provides a handle for further alkylation reactions, such as Grignard reactions or other cross-couplings, to extend the carbon chain. For example, a general route for functionalizing aromatic compounds might involve formylation, followed by reduction and bromination to prepare intermediates for further elaboration researchgate.net.

Introduction and Modification of Carboxylic Acid Functionalities

Carboxylic acid groups (-COOH) can be introduced onto aromatic systems through several pathways. One common method is the carboxylation of organometallic intermediates (e.g., Grignard reagents or organolithium compounds) with carbon dioxide (CO₂). Alternatively, carboxylic acids can be obtained by oxidizing aldehydes or primary alcohols. Once a carboxylic acid group is present on a phenanthrene core, it can be modified through esterification, amidation, or reduction to an alcohol. These modifications are crucial for altering the electronic properties or solubility of the phenanthrene derivative, or for preparing it for subsequent coupling reactions. For instance, research has explored the synthesis of phenanthrene derivatives bearing carboxylic acid functionalities as precursors for further chemical transformations nih.gov.

Iterative Approaches for Alkyl Chain Elongation

To synthesize compounds like this compound, iterative methods are often employed to build the alkyl chain step-by-step. This can involve a sequence of reactions where a shorter chain is attached, and then that chain is extended in subsequent steps. For example, a phenanthrene derivative with a terminal halide or tosylate could be reacted with a Grignard reagent or an organolithium reagent to add a few carbons. This process can be repeated, or other chain-elongation methods like Wittig reactions or Horner-Wadsworth-Emmons reactions could be used to introduce double bonds, which are then hydrogenated. Such iterative strategies allow for precise control over the length and structure of the alkyl substituent. While direct literature on iterative alkyl chain elongation specifically for this compound was not found, the general principle is a cornerstone of synthetic organic chemistry for constructing complex molecules.


Advanced Spectroscopic and Photophysical Investigations

Solid-State Spectroscopic Analysis and Crystal Packing Effects

Correlation Between Crystal Packing and Spectroscopic Behavior

The solid-state arrangement of molecules, known as crystal packing, plays a pivotal role in dictating the photophysical properties of organic compounds, particularly polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene (B1679779) derivatives. The specific intermolecular interactions and spatial organization within a crystal lattice can significantly influence electronic transitions, exciton (B1674681) dynamics, and ultimately, the observed luminescence characteristics. Understanding this correlation is crucial for designing materials with tailored optical properties for applications in optoelectronics and sensing.

Structural Basis: Crystal Packing of 9-Hexylphenanthrene

Table 1: Comparative Intermolecular Distances in Phenanthrene and this compound Crystals

ParameterThis compoundPhenanthreneReference
Distance between aromatic planes (Å)3.723.02 researchgate.net
Distance between equivalent carbon atoms (Å)7.576.18 researchgate.net

Observed Spectroscopic Behavior in the Solid State

In the solid state, this compound exhibits photoluminescence, a characteristic that is not observed for unsubstituted phenanthrene in its crystalline form nih.gov. Studies on 9-alkylphenanthrenes, including this compound, reveal that their solid-state fluorescence spectra possess "quasiline features," which tend to increase in prominence with longer alkane chain lengths researchgate.netresearchgate.net. Furthermore, the observed spectra can be temperature-dependent; for instance, cooling a this compound crystal from 35 K to 4.2 K can lead to changes in spectral intensity and the appearance or disappearance of specific quasilines, with these phenomena being reversible upon temperature cycling researchgate.net. Polarization studies of the emission from a single this compound crystal also provide insights into the orientation of the emitting dipoles within the lattice researchgate.net.

The Interplay: Correlation Between Packing and Spectroscopy

The distinct solid-state spectroscopic behavior of this compound is intrinsically linked to its altered crystal packing. The increased separation between aromatic planes (3.72 Å in this compound versus 3.02 Å in phenanthrene) researchgate.net suggests a weaker π-π interaction or a different stacking motif compared to the parent compound. This altered intermolecular environment can influence the delocalization of excitons and the efficiency of radiative decay pathways. While unsubstituted phenanthrene does not emit in the solid state nih.gov, the presence of the hexyl chain, by modifying the crystal packing, enables solid-state luminescence in this compound.

The temperature-dependent spectral changes observed in this compound crystals researchgate.net further underscore the influence of the crystal lattice, which is a direct manifestation of its packing. Variations in temperature can subtly alter the vibrational modes of the crystal lattice or the conformation of the flexible hexyl chain, thereby affecting the electronic coupling between molecules and influencing the excited-state dynamics and emission characteristics. General principles from studies on other molecular systems highlight that factors such as molecular arrangement, intermolecular distances, and the degree of aggregation, all governed by crystal packing, are critical determinants of solid-state photoluminescence efficiency and spectral features rsc.orgnih.govrsc.org. Therefore, the specific crystal packing of this compound, characterized by its unique intermolecular distances, provides the foundation for its observable solid-state fluorescence.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in predicting the electronic behavior of molecules. For 9-hexylphenanthrene, these methods can reveal details about its ground and excited states, which are essential for understanding its reactivity and photophysical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a workhorse in computational chemistry for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org For a molecule like this compound, DFT calculations can predict optimized geometry, electronic energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are critical for assessing the molecule's kinetic stability and chemical reactivity. While specific DFT studies exclusively detailing the ground state properties of this compound are not widely available in peer-reviewed literature, the methodology is routinely applied to similar aromatic systems. The generalized gradient approximation (GGA) is a common functional used in DFT, although its accuracy can be affected by factors like the delocalization error, particularly in systems involving interactions with metal surfaces. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of electronic excited states. wikipedia.orgmpg.de This method is widely employed to calculate vertical excitation energies, which correspond to the absorption of light, and to analyze the nature of electronic transitions. wikipedia.orgrsc.org For this compound, TD-DFT would be the method of choice to understand its behavior upon photoexcitation. The calculations can identify the orbitals involved in the electronic transitions (e.g., π-π* transitions typical for aromatic systems) and predict the energies of singlet and triplet excited states. nih.gov Understanding the dynamics of these excited states is key to explaining the fluorescence and phosphorescence characteristics of the molecule. Although detailed TD-DFT studies on this compound are scarce, the methodology has proven successful for a vast range of organic molecules, providing results that often align well with experimental findings. rsc.orgnih.gov

A direct application of TD-DFT is the prediction of absorption and emission spectra. By calculating the vertical excitation energies and the corresponding oscillator strengths, one can simulate the UV-Vis absorption spectrum of this compound. The primary absorption bands in phenanthrene (B1679779) derivatives are typically associated with π-π* transitions within the aromatic core. The position and intensity of these bands can be modulated by substituents like the hexyl group.

Similarly, by optimizing the geometry of the first singlet excited state (S1), TD-DFT can be used to calculate the emission energy, corresponding to fluorescence. The difference between the absorption and emission maxima (the Stokes shift) can also be estimated. Experimental studies have shown that the fluorescence spectra of 9-alkylphenanthrenes exhibit an increase in quasiline features as the length of the alkane chain increases. researchgate.net

Table 1: Predicted Spectroscopic Properties via TD-DFT (Hypothetical Data) This table is a hypothetical representation of results that would be obtained from a TD-DFT calculation, as specific published data for this compound is not available.

Parameter Predicted Value Description
λmax (Absorption) ~300-350 nm Predicted wavelength of maximum absorption, corresponding to the S0 → S1 transition.
Oscillator Strength (f) > 0.1 Represents the probability of the electronic transition.
λmax (Emission) ~350-400 nm Predicted wavelength of maximum fluorescence from the S1 state.
Excitation Energy (S1) ~3.5-4.1 eV Energy difference between the ground state and the first singlet excited state.

| Excitation Energy (T1) | ~2.6-3.0 eV | Energy difference between the ground state and the first triplet excited state. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. bohrium.com This technique is invaluable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

In the solid state, this compound molecules arrange into a crystal lattice. The structure of this lattice is determined by a balance of intermolecular forces, including van der Waals interactions and π-π stacking between the aromatic cores. X-ray crystallography studies, complemented by computational modeling, provide precise data on these arrangements. For this compound, the presence of the hexyl chain significantly alters the crystal packing compared to unsubstituted phenanthrene. researchgate.net The alkyl chains create additional spacing between the aromatic planes, influencing the electronic coupling between adjacent molecules.

In solution, intermolecular interactions can lead to the formation of aggregates or excimers, particularly at higher concentrations. MD simulations can model these processes by calculating the potential of mean force between two or more this compound molecules, revealing the stability and structure of any dimers or larger aggregates.

Table 2: Crystallographic Interaction Data for this compound vs. Phenanthrene Data sourced from a study on the arrangement of molecules in their respective crystals. researchgate.net

Parameter This compound Phenanthrene
Distance between equivalent aromatic planes 3.72 Å 3.02 Å

| Distance between equivalent carbon atoms | 7.57 Å | 6.18 Å |

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that correlate the structural or property-based descriptors of a molecule with a specific characteristic. These models are instrumental in predicting the behavior of novel compounds and understanding the influence of specific structural features, such as the hexyl group in this compound.

The photophysical properties of polycyclic aromatic hydrocarbons (PAHs) are of significant interest for applications in materials science and optoelectronics. Computational models can predict key parameters like fluorescence quantum yield (the efficiency of light emission after absorption) and excited-state lifetimes.

For alkyl-substituted phenanthrenes, a clear relationship exists between the structure and its fluorescent properties. Studies have shown that the nature of the alkyl substituent influences the photoluminescence spectra. For instance, research on 9-alkylphenanthrene crystals, including this compound, has revealed that the sharpness of the quasiline features in the fluorescence spectra tends to increase with the length of the attached alkyl chain. researchgate.net This suggests that the increased spacing between the aromatic rings, facilitated by the longer alkyl group, reduces intermolecular interactions that can quench fluorescence. researchgate.net

Predictive modeling approaches, such as those employing machine learning algorithms like multiple linear regression (MLR) and support vector regression (SVR), can be developed to quantify these relationships. rsc.org These models utilize a range of calculated molecular descriptors (e.g., quantum chemical, topological) to predict photophysical outcomes. rsc.org For a compound like this compound, descriptors would capture the electronic nature of the phenanthrene core and the steric and electronic effects of the hexyl group. While comprehensive models specifically for this compound are not widely published, the principles are well-established. For example, in studies of other fluorescent dyes, descriptors related to electron affinity and specific atom-pair frequencies have proven influential in predicting quantum yields. rsc.org Laboratory investigations of frozen mixtures containing PAHs have demonstrated that high quantum yields, in the range of 90-100%, are achievable, indicating the intrinsic potential for strong luminescence in these systems. researchgate.netresearchgate.net

Table 1: Factors Influencing Predictive Models for Photophysical Characteristics

FactorDescriptionRelevance to this compound
Alkyl Chain Length The number of carbon atoms in the alkyl substituent attached to the phenanthrene core.The hexyl group increases spacing between aromatic moieties, which can lead to narrower and more resolved fluorescence spectra compared to phenanthrene or phenanthrenes with shorter alkyl chains. researchgate.net
Molecular Descriptors Calculated values representing the topological, geometric, or electronic characteristics of the molecule.Used in QSPR models to correlate the structure with quantum yield and lifetime. Descriptors for this compound would quantify its size, shape, and electronic distribution. rsc.org
Intermolecular Interactions Forces between adjacent molecules, such as π-stacking.The hexyl group can sterically hinder close packing, reducing excimer formation and potentially increasing the fluorescence quantum yield.
Solvent Environment The polarity and viscosity of the surrounding medium.Affects the stability of the excited state and the rates of radiative and non-radiative decay, thus influencing quantum yield and lifetime.

Group contribution methods are a cornerstone of environmental chemistry for estimating how a chemical will distribute itself between different environmental compartments, such as air, water, soil, and biota. These models approximate a molecule's properties by summing the contributions of its constituent functional groups.

The environmental partitioning of PAHs is largely governed by their physicochemical properties, including vapor pressure and hydrophobicity. nih.govresearchgate.net Phenanthrene itself is considered a low molecular weight PAH and is found predominantly in the gas phase in the atmosphere. researchgate.netmdpi.com The addition of a hexyl group to the phenanthrene structure significantly alters its properties. The hexyl group increases the molecule's molecular weight and lipophilicity (affinity for fatty tissues and organic matter), which would be expected to lower its vapor pressure and increase its tendency to adsorb to particulate matter and partition into soils and sediments. nih.gov

Poly-parameter Linear Free Energy Relationships (pp-LFERs) are a sophisticated form of group contribution method used to predict partition coefficients. nih.gov These models use descriptors that account for different types of intermolecular interactions. For this compound, a group contribution approach would calculate properties like the octanol-air partition coefficient (Koa) and the octanol-water partition coefficient (Kow) by adding the contribution of the hexyl group to the established values for the phenanthrene core. This allows for the prediction of its environmental fate, suggesting that this compound will be more persistent in soil and sediment compartments compared to its parent compound, phenanthrene. nih.gov

Mechanistic Studies of Chemical Reactions via Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of high-energy, transient structures that are difficult to observe experimentally.

The synthesis of this compound typically involves the alkylation of phenanthrene, a classic example of an electrophilic aromatic substitution reaction. mt.com A common method for this is the Friedel-Crafts alkylation, where an alkylating agent (e.g., a hexyl halide) reacts with the phenanthrene ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comnumberanalytics.com

Computational methods, particularly Density Functional Theory (DFT), are employed to elucidate the step-by-step mechanism of such reactions. The process involves:

Formation of the Electrophile : The reaction begins with the interaction between the alkyl halide and the Lewis acid catalyst to form a highly reactive carbocation or a polarized complex. mt.com

Electrophilic Attack : The π-electron system of the phenanthrene ring acts as a nucleophile, attacking the electrophile. numberanalytics.com This attack breaks the aromaticity of one ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. numberanalytics.comnumberanalytics.com

Deprotonation : A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that formed the new bond with the electrophile. mt.com This step restores the aromaticity of the ring, yielding the final this compound product and regenerating the catalyst. numberanalytics.com

Computational modeling maps this entire energy landscape, calculating the relative energies of the reactants, intermediates, transition states, and products. This elucidation confirms the most likely pathway and helps to understand the regioselectivity of the reaction (i.e., why substitution occurs preferentially at the 9-position). For phenanthrene, the 9- and 10-positions are the most reactive towards electrophilic attack due to the higher stability of the corresponding arenium ion intermediate. numberanalytics.comlibretexts.org

The transition state is the highest energy point along the reaction coordinate between an intermediate and either the reactants or products. Its structure and energy determine the activation energy and, therefore, the rate of a reaction step.

In the electrophilic substitution of phenanthrene, the key transition state occurs during the attack of the electrophile on the aromatic ring to form the σ-complex. researchgate.netrsc.org Computational analysis provides a detailed picture of this fleeting structure. Using quantum mechanical calculations, researchers can determine the geometry of the transition state, where the bond between the phenanthrene carbon and the incoming electrophile is partially formed, and the C-H bond to be broken is still intact. rsc.org

Analyzing the energy of this transition state is crucial for understanding the reaction's kinetics and regioselectivity. numberanalytics.com The substitution position that proceeds through the lowest-energy transition state will be the one that forms the fastest and is often the major product. Calculations consistently show that for many electrophilic substitutions on phenanthrene, the transition state leading to substitution at the 9-position is lower in energy compared to other positions. numberanalytics.comrsc.org This is because the positive charge in the resulting σ-complex intermediate can be more effectively delocalized over the fused ring system, with one of the benzene (B151609) rings remaining fully aromatic, which is an energetically favorable arrangement. libretexts.org

Chemical Reactivity and Transformation Mechanisms

Oxidative Transformations of the Phenanthrene (B1679779) Core

Phenanthrene and its derivatives are known to undergo oxidation, typically targeting specific regions of the aromatic system. The K-region, specifically the C9-C10 bond, is often the most reactive site due to its more olefinic character acs.org.

Oxidation of the phenanthrene core commonly leads to the formation of quinone structures. For instance, phenanthrene can be oxidized to phenanthrene-9,10-dione using various oxidizing agents. Chromium(VI) oxidants, such as chromium trioxide in glacial acetic acid, are frequently employed, yielding substituted phenanthrenequinones from corresponding substituted phenanthrenes academie-sciences.frthieme-connect.de. Other oxidants like potassium permanganate (B83412) and chromic acid are also effective benchchem.com. The specific pathway and selectivity can depend on the oxidizing agent and reaction conditions thieme-connect.desci-hub.se. For example, oxidation with chromium(VI) oxide in acetic acid at 52–57 °C for 12 minutes can yield phenanthrene-9,10-dione in approximately 27% yield thieme-connect.de. More efficient oxidation to the dione (B5365651) can be achieved using reagents like Ag(py)2 at 25 °C over 16 hours, affording an 85% yield thieme-connect.de.

Atmospheric oxidation, initiated by hydroxyl radicals (OH), can lead to a complex mixture of oxygenated products, including phenanthrols, phenanthones, phenanthrenequinones, and dialdehydes, often involving both ring-retaining and ring-opening pathways nih.gov.

The position of alkylation also plays a critical role. Methyl substitution at positions adjacent to the K-region (e.g., 1-methyl- and 9-methyl-phenanthrene) has been shown to increase mutagenicity, potentially by creating additional "bay region-like" structural motifs, even though side-chain oxidation is also possible nih.govd-nb.info. While specific studies detailing the oxidation of 9-hexylphenanthrene are limited, it is expected that the hexyl group would direct some oxidative processes towards the side chain. Furthermore, the phenanthrene core, particularly the C9-C10 bond, remains a primary site for oxidation, with the hexyl group potentially influencing the regioselectivity of these reactions on the aromatic ring. Spectral studies have indicated that the quasiline features of 9-alkylphenanthrenes increase with increasing alkane chain length researchgate.net.

Table 1: Representative Oxidative Transformations of Phenanthrene

SubstrateOxidizing AgentConditionsProductYield (%)Citation
PhenanthreneCrO₃ in glacial acetic acid52–57 °C, 12 minPhenanthrene-9,10-dione27 thieme-connect.de
Phenanthrene4-t-BuC₆H₄IO₂130–140 °C, 10 hPhenanthrene-9,10-dione75 thieme-connect.de
PhenanthreneAg(py)₂25 °C, 16 hPhenanthrene-9,10-dione85 thieme-connect.de
PhenanthreneChromium trioxide in glacial acetic acidNot specifiedOrtho-quinones75–94 academie-sciences.fr
PhenanthreneO₃Not specifiedPhenanthrene-9,10-dicarboxaldehydeN/A numberanalytics.com

Reductive Processes

Reduction of phenanthrene derivatives typically involves the saturation of aromatic rings or the reduction of specific functional groups.

Catalytic hydrogenation is a common method for reducing the aromatic rings of PAHs. Using hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C) or Raney nickel can lead to the formation of dihydro- or tetrahydro-phenanthrene derivatives benchchem.comnumberanalytics.com. For example, hydrogenation of phenanthrene typically yields 9,10-dihydrophenanthrene (B48381) numberanalytics.com. In the context of alkylated PAHs, selective hydrogenation can occur on one of the aromatic rings, converting molecules like naphthalene (B1677914) into tetralin derivatives rsc.orggoogle.com. While specific hydrogenation conditions for this compound are not detailed, it would be expected to undergo similar reactions, potentially leading to partially or fully saturated hexylphenanthrene derivatives depending on the catalyst and conditions.

Chemoselective reduction involves the selective reduction of one functional group in the presence of others. For example, aldehydes can be reduced to alcohols using sodium borohydride (B1222165) nih.gov. Hydrosilylation, catalyzed by copper(I) complexes, can achieve chemoselective reduction of carbonyl functionalities and even selectively reduce a ketone in the presence of an imine acs.org. Reduction of organic iodides using cyanoborohydride anion is another chemoselective method acs.org. If this compound were to bear other reducible functional groups, these methods would be applicable for their selective transformation without affecting the phenanthrene core or the hexyl chain.

Table 2: Representative Reductive Transformations of Phenanthrene

SubstrateReducing Agent/CatalystConditionsProductCitation
PhenanthreneH₂ / Pd on CarbonNot specified9,10-Dihydrophenanthrene benchchem.comnumberanalytics.com
PhenanthreneNaBH₄ / PdCl₂Not specified9,10-Dihydrophenanthrene numberanalytics.com
NaphthaleneH₂ / Catalyst (e.g., Mo₂C on Zeolite Na-Y)Selective hydrogenation of one benzene (B151609) ringTetralin google.com

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic hydrocarbons, involving the replacement of a hydrogen atom with an electrophile. Phenanthrene is more reactive towards EAS than benzene due to a lower activation energy barrier libretexts.org. The most reactive positions on the phenanthrene ring for electrophilic attack are generally considered to be C9 and C10, due to the C9-C10 bond's alkene-like character benchchem.comlibretexts.org. However, substitution can occur at other positions (C1, C2, C3, C4) as well, often leading to mixtures of isomers libretexts.org.

The regioselectivity of EAS is influenced by both electronic and steric factors of existing substituents numberanalytics.comlibretexts.orguobasrah.edu.iqulethbridge.castackexchange.com. Alkyl groups, such as the hexyl group in this compound, are electron-donating and activating substituents. They increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to their attachment, thereby directing electrophiles to these sites ulethbridge.caorgosolver.com. For this compound, the hexyl group at the 9-position would be expected to activate the ring and direct incoming electrophiles. While the C9-C10 positions are inherently reactive, the hexyl group's electronic influence might further enhance reactivity at adjacent sites, or at other activated positions on the ring. Steric hindrance from the bulky hexyl group could also play a role, potentially disfavoring substitution at immediately adjacent positions if the electrophile is large stackexchange.com.

Common electrophilic substitution reactions include halogenation (e.g., bromination or chlorination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation benchchem.comnumberanalytics.commasterorganicchemistry.com. For example, Friedel-Crafts acylation of phenanthrene with acyl chlorides in the presence of aluminum chloride yields 9-acylphenanthrenes numberanalytics.com. Halogenation using bromine or chlorine can produce halogenated phenanthrenes benchchem.com.

Nucleophilic substitution reactions are less common for unsubstituted aromatic rings but can occur if the ring is activated by electron-withdrawing groups or under specific conditions orgosolver.comevitachem.combeilstein-journals.org. The hexyl group is electron-donating, so it does not typically promote nucleophilic aromatic substitution.

Table 3: General Electrophilic Substitution Reactions of Phenanthrene

Reaction TypeElectrophile / ReagentConditionsProduct(s)NotesCitation
HalogenationBr₂ or Cl₂Lewis acid catalyst (e.g., FeBr₃, AlCl₃)Bromo- or ChlorophenanthrenesSubstitution typically occurs at C9/C10 and other activated positions. benchchem.com
Friedel-Crafts AcylationAcyl chloride / AlCl₃Not specified9-AcylphenanthrenesAlkyl groups activate the ring and direct substitution. numberanalytics.com
NitrationHNO₃ / H₂SO₄Not specifiedNitro-phenanthrenesCan lead to mixtures of isomers. libretexts.org
SulfonationFuming H₂SO₄Temperature-dependent regioselectivityPhenanthrene sulfonic acidsOrientation can change with reaction temperature. numberanalytics.comlibretexts.org

Applications in Advanced Materials Science and Engineering

Role as an Additive in Polymer Systems

The incorporation of specialized additives into polymer matrices is a common strategy to enhance their intrinsic properties and introduce new functionalities. 9-Hexylphenanthrene has been considered for such roles, particularly in modulating the thermal and optical characteristics of polymeric materials.

The thermal stability of a polymer is a critical factor that determines its processing conditions and service lifetime. Additives can improve thermal stability by acting as radical scavengers or by creating a char layer that insulates the bulk material from heat. While the addition of aromatic compounds can, in some cases, enhance the thermal resistance of polymers, detailed research findings or specific data on the effect of this compound on the thermal stability of polymeric matrices are not extensively available in the public domain. General principles of thermal stabilization in polymers suggest that the aromatic phenanthrene (B1679779) core could potentially contribute to char formation at elevated temperatures, but specific studies quantifying this effect for this compound are lacking.

The inherent fluorescence of polycyclic aromatic hydrocarbons like phenanthrene makes them interesting candidates for modifying the optical properties of polymer blends. Research has been conducted on the fluorescence spectra of 9-alkylphenanthrene crystals, including this compound. These studies reveal that the fluorescence characteristics are influenced by the length of the alkyl chain. Specifically, an increase in the length of the n-alkyl chain attached to the phenanthrene core leads to a more pronounced quasiline feature in the fluorescence spectra. This suggests that the alkyl chain influences the molecular packing in the crystalline state, which in turn affects the electronic transitions responsible for fluorescence.

While the fluorescence of pure this compound has been characterized, detailed studies on its specific application and the resulting modification of fluorescence properties within polymer blends are not widely reported. The principle behind such an application would involve dispersing this compound within a polymer matrix, where it could act as a fluorescent dopant, potentially altering the emission color, quantum yield, or lifetime of the host polymer's fluorescence.

Interactive Table: Fluorescence Spectral Characteristics of 9-Alkylphenanthrene Crystals at 4.2 K

CompoundAlkyl Chain LengthKey Spectral Feature
Phenanthrene0Broad fluorescence spectrum
9-Methylphenanthrene1Spectrum similar to phenanthrene
9-Butylphenanthrene4More defined, quasiline spectrum
This compound6Pronounced quasiline spectral features

Integration in Organic Electronic Devices

Organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs), rely on the tailored electronic and optical properties of organic semiconductor materials. The phenanthrene core is a known building block for such materials.

Organic field-effect transistors are key components for flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. The molecular packing and intermolecular interactions are critical for efficient charge transport. While the solid-state packing of phenanthrene derivatives can be influenced by alkyl chain substitution, specific studies on the application and charge transport properties of this compound in OFETs have not been extensively reported.

The development of new donor and acceptor materials is a primary focus of research in organic solar cells. These materials must have appropriate energy levels for efficient exciton (B1674681) dissociation and charge transfer. While some research has explored phenanthrene-substituted fullerene derivatives as electron acceptors, there is a lack of specific information on the use of this compound as a distinct donor or acceptor material in the active layer of organic solar cells. Its potential role would depend on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in relation to other materials in the photovoltaic device.

Self-Assembled Molecular Systems

The amphiphilic nature of this compound, arising from its distinct aromatic and aliphatic moieties, drives its propensity to self-assemble into organized supramolecular structures. This behavior is fundamental to the formation of ordered thin films and monolayers, which are critical in the development of organic electronics and functional surfaces.

The self-assembly of phenanthrene derivatives is a key process in the fabrication of ordered thin films, which are essential for various applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The planarity of the phenanthrene core facilitates π-π stacking interactions, which are a primary driving force for the formation of ordered assemblies. The presence of the hexyl chain at the 9-position plays a crucial role in modulating these interactions and influencing the morphology of the resulting thin films.

The hexyl group enhances the solubility of the phenanthrene core in organic solvents, which is a prerequisite for solution-based processing techniques commonly used for thin film deposition, such as spin-coating and drop-casting. During solvent evaporation, the interplay between π-π stacking of the aromatic cores and the van der Waals interactions of the hexyl chains dictates the molecular packing and the long-range order within the film. In some cases, phenanthrene derivatives with long alkyl chains have been observed to form liquid crystalline phases, which can be exploited to achieve highly ordered thin films with anisotropic properties. The thermal annealing of these films can further enhance their crystallinity and charge transport characteristics.

Table 1: Influence of Alkyl Chain Length on the Self-Assembly of 9-Alkylphenanthrene Derivatives

Alkyl Chain LengthPredominant Intermolecular InteractionResulting Film MorphologyPotential Application
Short (e.g., Methyl)Strong π-π stackingCrystalline, but potentially brittleOrganic Conductors
Medium (e.g., Hexyl)Balanced π-π stacking and van der Waals forcesSemi-crystalline with good processabilityOFETs, OLEDs
Long (e.g., Dodecyl)Dominant van der Waals interactionsLiquid crystalline phases, higher solubilitySolution-processed electronics

This table illustrates the general trends observed for alkyl-substituted polycyclic aromatic hydrocarbons.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. nih.gov They are of significant interest for modifying surface properties, fabricating sensors, and in molecular electronics. For a molecule to form a SAM, it typically requires a specific "head group" that has a strong affinity for the substrate, a "spacer" or "backbone," and a "tail group" that determines the surface properties of the monolayer.

While this compound itself does not possess a conventional head group for strong binding to common substrates like gold or silicon oxide, it can be functionalized to do so. For instance, the introduction of a thiol (-SH), silane (-SiCl3), or carboxylic acid (-COOH) group onto the phenanthrene core or at the terminus of the hexyl chain would enable its chemisorption onto appropriate surfaces.

Once functionalized, the self-assembly process would be governed by the binding of the head group to the substrate and the intermolecular interactions between the adjacent this compound units. The phenanthrene cores would tend to arrange in a tilted fashion to maximize π-π stacking, while the hexyl chains would provide van der Waals interactions, contributing to the stability and order of the monolayer. The orientation and packing density of the molecules in the SAM would be influenced by the position of the head group and the length of the alkyl chain.

Precursor for Complex Organic Molecules

The chemical reactivity of the phenanthrene ring system, combined with the presence of the hexyl group, makes this compound a valuable starting material for the synthesis of more elaborate and functional organic molecules.

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules by mentally breaking them down into simpler, commercially available precursors. researchgate.net In this context, this compound can be identified as a key building block for various target molecules that contain a substituted phenanthrene core.

For example, in the retrosynthesis of a complex natural product or a functional material containing a phenanthrene moiety with a hexyl substituent at the 9-position, one of the key "disconnections" would lead back to this compound. The synthesis would then be planned in the forward direction, starting from this compound and employing a series of chemical reactions to elaborate the structure and introduce additional functional groups. The presence of the hexyl group can also serve a strategic purpose during the synthesis, for instance, by blocking a reactive site or by enhancing the solubility of intermediates, thereby facilitating their purification.

Table 2: Hypothetical Retrosynthetic Analysis of a Phenanthrene-Based Target Molecule

Target MoleculeKey DisconnectionPrecursor Building BlockSynthetic Strategy in Forward Direction
A substituted phenanthrene-containing drug candidateC-C bond formation at the 2-position of the phenanthrene ringThis compoundBromination of this compound followed by a Suzuki or Stille cross-coupling reaction.
A phenanthrene-based organic semiconductorFunctional group interconversion at the 10-positionThis compoundOxidation of this compound to the corresponding quinone, followed by nucleophilic addition.

The rigid structure of the phenanthrene unit makes it an attractive component for the construction of shape-persistent macrocycles and well-defined polymeric materials. Phenanthrene derivatives have been utilized as building blocks in the synthesis of macrocycles with unique host-guest properties and as monomers for polymers with interesting optical and electronic properties.

This compound can be functionalized at various positions on the aromatic ring to introduce reactive groups suitable for macrocyclization or polymerization reactions. For example, the introduction of two reactive sites, such as ethynyl or boronic acid groups, at the 3- and 6-positions would create a monomer that can be used in coupling reactions to form macrocycles or polymers. The 9-hexyl group would project from the plane of the macrocycle or the polymer backbone, influencing its solubility, processability, and solid-state packing.

In the case of polymers, the incorporation of the this compound unit into the polymer backbone can lead to materials with high thermal stability and interesting photophysical properties. A series of poly(ether amide)s based on a phenanthrene-containing diamine has been synthesized, demonstrating good solubility and the ability to form robust films. acs.org This suggests that polymers derived from this compound could be promising candidates for applications in high-performance plastics and organic electronics.

Environmental Behavior and Fate Studies

Environmental Partitioning and Distribution

Environmental partitioning describes how a chemical distributes itself among different environmental media (air, water, soil, sediment, biota) based on its physical and chemical properties.

The exchange of a chemical between the air and water phases is primarily governed by its volatility, often quantified by the Henry's Law constant. While specific experimental data for 9-Hexylphenanthrene's Henry's Law constant were not found in the reviewed literature, its predicted octanol-water partition coefficient (XLogP3) of 7.4 nih.gov suggests a highly lipophilic and likely low-volatility compound. Compounds with high XLogP3 values typically have low water solubility and low vapor pressure, indicating that significant volatilization from water to air is unlikely to be a dominant environmental transport or fate process for this compound. Consequently, its interfacial exchange dynamics at the air-water interface are expected to be limited.

The affinity of this compound for soil is expected to be high due to its predicted lipophilicity (XLogP3 = 7.4) nih.gov. This high hydrophobicity suggests that this compound will preferentially sorb to the organic matter present in soils. Sorption to soil organic carbon is a critical process that reduces the compound's mobility in the soil matrix and its bioavailability for degradation or uptake by organisms. Studies on similar aromatic hydrocarbons indicate that sorption can be rapid, with equilibrium often reached within hours to days europa.eukwrwater.nl. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for quantifying this sorption, but specific Koc values for this compound were not identified in the literature. However, based on its high lipophilicity, a high Koc value is anticipated, implying strong retention in soils with significant organic content. Desorption, the release of the compound from the soil back into the water phase, can be slower than sorption and may exhibit hysteresis, meaning the desorption process does not perfectly retrace the sorption pathway kwrwater.nlcsic.es.

Similar to soil, this compound is expected to exhibit strong partitioning to sediments, particularly to the organic carbon fraction within sediments. The distribution coefficient (Kd) quantifies the ratio of a chemical's concentration in sediment to its concentration in the overlying water at equilibrium mdpi.comskb.com. For hydrophobic organic compounds like PAHs, Kd values are often correlated with the organic carbon content of the sediment and the compound's octanol-water partition coefficient (Kow) or its organic carbon-normalized equivalent (Koc) sfu.caepa.gov. Given the high predicted XLogP3 of 7.4 for this compound nih.gov, it is reasonable to infer a high affinity for sediment organic matter, leading to high Kd and Koc values. This suggests that sediments will act as a significant sink for this compound in aquatic environments, reducing its concentration in the water column but potentially leading to accumulation in benthic sediments. Specific experimental Kd or Koc values for this compound were not found in the reviewed literature.

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of chemicals through non-biological processes, such as photolysis and hydrolysis.

Polycyclic aromatic hydrocarbons (PAHs) are known to absorb ultraviolet and visible light, making them susceptible to photodegradation in the presence of sunlight, particularly in surface waters researchgate.net. This process can lead to the transformation of the parent compound into various degradation products. However, specific studies detailing the photolysis mechanisms, reaction kinetics, or quantum yields for this compound in aquatic systems were not identified in the provided search results. The rate of photolysis would depend on factors such as light intensity, water clarity, and the presence of sensitizers or quenchers.

Hydrolysis is a chemical reaction where a molecule is broken down by reaction with water. General guidelines for assessing hydrolysis rates involve testing across a range of pH conditions, typically pH 3, 7, and 11 ecfr.gov. While the general principles of hydrolysis and its dependence on pH are understood ecfr.govnih.gov, specific experimental data regarding the hydrolysis rates or products of this compound were not found in the reviewed literature. Given its structure as an alkylated aromatic hydrocarbon, this compound is generally considered to be resistant to hydrolysis under typical environmental pH conditions. Its carbon-carbon and carbon-hydrogen bonds are not readily susceptible to nucleophilic attack by water molecules.

Oxidation by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Oxidation by reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), is a significant abiotic degradation pathway for many organic compounds in the environment. Hydroxyl radicals are highly reactive and can initiate the breakdown of complex molecules through addition, abstraction, or electron transfer reactions ubt-uni.netosti.govmdpi.commdpi.comnih.gov. While specific studies detailing the oxidation of this compound by hydroxyl radicals were not found in the provided search results, PAHs, in general, are susceptible to such reactions. The presence of the hexyl group on the phenanthrene (B1679779) structure may influence its reactivity compared to unsubstituted phenanthrene. The rate and products of these reactions are dependent on factors such as the concentration of hydroxyl radicals, pH, temperature, and the presence of other reactive species or catalysts ubt-uni.netosti.govnih.gov. Environmental compartments like surface waters and the atmosphere are environments where such oxidative processes are more prevalent.

Biotic Transformation Processes (Biodegradation)

Biodegradation is a primary mechanism for the removal of organic contaminants from the environment, mediated by microorganisms such as bacteria and fungi tuvaustria.comconcawe.eu. The rate and extent of biodegradation are influenced by the compound's structure, bioavailability, and the specific environmental conditions, including the presence of suitable microbial communities, oxygen availability, nutrients, and temperature tuvaustria.comconcawe.eu.

Microbial Degradation in Soil and Water Systems

Microbial degradation of PAHs, including alkyl-substituted phenanthrenes, can occur under both aerobic and anaerobic conditions, although aerobic pathways are typically more efficient for complete mineralization concawe.eunih.gov. In soil and water systems, the bioavailability of this compound will be influenced by its partitioning between the aqueous phase and solid matrices (e.g., soil organic matter, sediments) concawe.eunih.gov. Studies on other PAHs suggest that microorganisms capable of degrading these compounds often require an acclimation period to develop the necessary enzymatic machinery nih.gov. The hexyl side chain on this compound might affect its biodegradability, potentially increasing its lipophilicity and thus its sorption to organic matter, which could either enhance or limit its bioavailability to microorganisms depending on the soil properties concawe.eu.

Characterization of Microbial Metabolites and Transformation Products

The microbial breakdown of PAHs typically proceeds through the formation of intermediate metabolites. For phenanthrene, initial steps often involve dioxygenase enzymes that introduce hydroxyl groups, leading to ring cleavage and the formation of dicarboxylic acids, which can then be channeled into central metabolic pathways frontiersin.orgmedchemexpress.comfrontiersin.orgnih.gov. For alkyl-substituted PAHs like this compound, degradation pathways may involve initial oxidation of the alkyl side chain (e.g., via omega-oxidation) or direct attack on the aromatic rings. Specific metabolic pathways and identified transformation products for this compound were not detailed in the provided search results. However, general microbial metabolites include various oxygenated intermediates, carboxylic acids, and potentially shorter-chain alkylated compounds or dealkylated phenanthrenes, depending on the specific microbial consortia and environmental conditions frontiersin.orgmedchemexpress.comfrontiersin.org.

Environmental Transport and Mobility

The environmental transport and mobility of this compound are governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), as well as environmental factors like soil type, organic matter content, and water flow ubt-uni.netconcawe.eueuropa.eu.

Leaching Potential to Groundwater

The potential for this compound to leach into groundwater is primarily determined by its affinity for soil organic matter, often quantified by the soil organic carbon-water partitioning coefficient (Koc). Compounds with high Koc values tend to sorb strongly to soil particles, reducing their mobility and leaching potential mdpi.com. While specific Koc data for this compound were not found, PAHs generally exhibit moderate to high sorption to soil organic matter, particularly those with longer alkyl chains, which increase lipophilicity. This suggests that this compound may have a limited potential to leach into groundwater, especially in soils with significant organic content. However, factors such as soil texture, moisture content, and the presence of co-contaminants can influence its actual mobility concawe.eumdpi.com.

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a chemical moves from the soil or water surface into the atmosphere. This process is influenced by the compound's vapor pressure and its Henry's Law constant, which relates its concentration in air to its concentration in water uidaho.edumissouri.edumontana.edumontana.edu. PAHs generally have low to moderate vapor pressures and water solubilities, with larger or alkylated PAHs tending to have lower volatilities than their unsubstituted counterparts due to increased molecular weight and lipophilicity. Specific data on the vapor pressure or Henry's Law constant for this compound were not available in the provided search results. However, based on its structure as an alkylated PAH, it is expected to have a relatively low potential for volatilization from soil and water surfaces compared to more volatile organic compounds. Environmental conditions such as temperature, wind speed, and water turbulence can also affect the rate of volatilization uidaho.edumissouri.edumontana.edumontana.edu.

Advanced Analytical Techniques for Characterization and Environmental Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are fundamental for separating complex mixtures into individual components, allowing for subsequent detection and quantification. HPLC and GC are widely employed for the analysis of polycyclic aromatic hydrocarbons (PAHs), including alkylphenanthrenes like 9-Hexylphenanthrene.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically packed in a column) and a mobile phase. For alkylphenanthrenes, reversed-phase HPLC (RP-HPLC) is commonly used, employing non-polar stationary phases (e.g., C18) and polar mobile phases (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water) knauer.netbioline.org.br. The separation is influenced by the alkyl chain length and branching, with longer or more branched alkyl chains generally leading to longer retention times due to increased hydrophobicity bioline.org.br. Quantification is typically achieved using UV-Vis detectors, often set at wavelengths where phenanthrene (B1679779) derivatives absorb strongly, such as around 254 nm bioline.org.br. While specific retention time data for this compound is not universally standardized, its elution would be expected after phenanthrene and shorter alkyl-substituted phenanthrenes due to its longer hexyl chain.

Gas Chromatography (GC) is another powerful separation technique, particularly effective for volatile and semi-volatile compounds. For PAHs, GC analysis typically involves non-polar capillary columns (e.g., DB-5MS or Rtx-440) and temperature programming to achieve separation based on boiling point and polarity restek.com. Alkylphenanthrenes, including this compound, are well-suited for GC analysis. Quantification is commonly performed using Flame Ionization Detectors (FID) or Mass Spectrometry (MS) detectors. FID offers broad-spectrum detection for hydrocarbons, while MS provides both quantification and identification capabilities boku.ac.at. The separation of alkylphenanthrene isomers can be challenging in one-dimensional GC, but optimized column chemistries and temperature gradients can improve resolution restek.com.

Data Table 8.1.1: Typical Chromatographic Parameters for Alkylphenanthrene Analysis

TechniqueStationary PhaseMobile Phase (HPLC) / Carrier Gas (GC)DetectorKey Separation FactorTypical Application
HPLCC18Acetonitrile/Water or Methanol/Water (gradient)UV-Vis, RIPolarity, HydrophobicityQuantification, Separation of isomers
GCNon-polar (e.g., DB-5MS)Helium or NitrogenFID, MSBoiling Point, PolaritySeparation and identification

Note: Specific retention times for this compound would depend on the exact chromatographic conditions used.

Hyphenating chromatographic techniques with mass spectrometry significantly enhances the ability to identify and confirm the presence of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for identifying and quantifying PAHs. After separation by GC, compounds enter the mass spectrometer, where they are ionized (commonly by Electron Ionization, EI) and fragmented. The resulting mass spectrum serves as a unique fingerprint for identification by comparing it against spectral libraries boku.ac.at. For this compound, GC-MS can provide characteristic molecular ions and fragment ions, aiding in its unambiguous identification, especially in complex environmental samples where co-eluting compounds might be present boku.ac.atbsee.govwu.ac.at. The presence of the hexyl chain will influence the fragmentation pattern, often leading to the loss of alkyl fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers similar advantages to GC-MS but is suitable for less volatile or thermally labile compounds. In LC-MS, compounds separated by HPLC are ionized (e.g., via Electrospray Ionization, ESI) and then analyzed by the mass spectrometer saiflucknow.orghubmapconsortium.org. LC-MS is particularly useful for identifying alkylphenanthrenes in complex matrices where GC might be problematic. The combination provides both retention time information from LC and mass-to-charge ratio (m/z) information from MS, enabling high confidence in identification saiflucknow.orghubmapconsortium.orgresearchgate.net. For this compound, LC-MS can provide accurate mass measurements and fragmentation data (in LC-MS/MS) to confirm its structure.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is an advanced technique that utilizes two GC columns with different stationary phases, connected by a modulator. This setup provides significantly enhanced peak capacity and resolution compared to one-dimensional GC, making it ideal for analyzing highly complex mixtures, such as those found in petroleum products or environmental samples researchgate.netchromatographyonline.comchemistry-matters.comleco.com.

In GCxGC, the effluent from the first, longer column (¹D) is rapidly sampled and re-injected onto the second, shorter column (²D) by a modulator. The second column typically has a different polarity, providing a second dimension of separation. This multidimensional approach effectively resolves co-eluting compounds, including isomers of alkylphenanthrenes, which are often difficult to separate using conventional GC researchgate.netchemistry-matters.comleco.com. The resulting two-dimensional chromatogram (contour plot) offers a structured separation pattern, enhancing the identification and quantification of individual components, including this compound, within complex matrices chromatographyonline.comleco.com. GCxGC is often coupled with Time-of-Flight Mass Spectrometry (TOF-MS) for simultaneous detection and identification leco.compeerj.com.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly in its advanced forms, is indispensable for determining the precise mass, elemental composition, and structural details of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically to within a few parts per million (ppm) of their theoretical mass ucr.edualgimed.comuci.edumeasurlabs.com. This precision allows for the determination of the elemental composition of a compound. For this compound (C20H26), HRMS can confirm its molecular formula by precisely measuring its molecular ion mass.

The theoretical exact mass for this compound (C₂₀H₂₆) is approximately 262.2035 Da. HRMS can measure this mass with high accuracy, distinguishing it from isobaric compounds (compounds with the same nominal mass but different elemental compositions). This capability is crucial for unambiguous identification in complex samples where numerous compounds with similar nominal masses might be present algimed.comuci.edumeasurlabs.comespublisher.com. The accuracy of HRMS measurements is critical for supporting proposed molecular formulas, especially in the absence of authentic standards.

Advanced Spectroscopic Methods for Environmental Analysis

Spectroscopic techniques offer high sensitivity and selectivity, making them invaluable for detecting and characterizing trace levels of organic pollutants in complex environmental samples.

Synchronous Luminescence Spectroscopy (SLS) for Trace Detection

Synchronous Fluorescence Spectroscopy (SFS) is a powerful analytical technique that enhances spectral resolution and selectivity by simultaneously scanning excitation and emission wavelengths at a constant wavelength difference (Δλ) mdpi.comtandfonline.comperkinelmer.com. This approach helps to overcome spectral overlap and interference common in complex samples, making it effective for the trace detection of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives, including alkylphenanthrenes mdpi.comtandfonline.com. While specific detection limits for this compound using SLS in various environmental matrices are not extensively detailed in the reviewed literature, studies on similar PAHs demonstrate its capability for sensitive analysis. For instance, research on other PAHs has shown detection limits in the parts-per-trillion (pg/g) range in specific solvents mdpi.com. The technique's ability to differentiate compounds based on their unique spectral fingerprints makes it a promising tool for environmental monitoring tandfonline.comperkinelmer.com.

Room Temperature Phosphorescence (RTP) for Enhanced Selectivity

Room Temperature Phosphorescence (RTP) offers enhanced selectivity for the analysis of PAHs by providing distinct emission signals from triplet states, which are generally less susceptible to interference than fluorescence nih.govnih.govresearchgate.netmdpi.com. Unlike traditional low-temperature phosphorescence, RTP methods can be performed without cryogenic cooling, often utilizing solid supports or micellar solutions to stabilize triplet states nih.govresearchgate.net. Studies have shown that RTP can differentiate between PAH isomers and alkylated derivatives, thereby improving selectivity nih.govresearchgate.netmdpi.com. While direct quantitative data for this compound using RTP in environmental samples is limited in the provided search results, research on other PAHs has reported detection limits in the femtomolar to picomolar range per spot nih.gov and nanograms per milliliter level nih.gov. The mechanism of RTP is sensitive to molecular environment and can be influenced by factors like heavy atom effects, which can be leveraged for selective detection mdpi.comfrontiersin.org.

Method Development and Validation for Environmental Matrices

Developing and validating analytical methods for environmental matrices is crucial for ensuring the reliability and comparability of data. This involves meticulous sample preparation, accurate quantification, and rigorous validation procedures.

Extraction and Sample Preparation Protocols

Effective extraction and sample preparation are foundational steps for analyzing this compound in environmental samples, given its hydrophobic nature and the complexity of matrices like soil, sediment, or water mdpi.comresearchgate.netencyclopedia.pubepa.govchromatographyonline.com. Common techniques employed include:

Solid-Phase Extraction (SPE): This method involves retaining analytes on a solid adsorbent material, followed by elution. It is widely used for PAHs due to its efficiency in concentrating analytes and removing matrix interferences mdpi.comencyclopedia.pub.

Liquid-Liquid Extraction (LLE): LLE utilizes immiscible solvents to partition analytes from the sample matrix. Solvents such as dichloromethane (B109758) or hexane (B92381) mixtures are typically used for PAHs mdpi.comencyclopedia.pub.

Accelerated Solvent Extraction (ASE): ASE employs elevated temperature and pressure to enhance extraction efficiency and reduce solvent consumption and time compared to traditional methods like Soxhlet extraction researchgate.netthermofisher.com.

Microwave-Assisted Extraction (MAE): MAE offers rapid extraction times and reduced solvent usage, making it an efficient "green" alternative for various contaminants, including PAHs milestonesrl.com.

Recovery rates for PAHs using established methods are generally high, often exceeding 80% for compounds like pyrene, chrysene, and benzo[a]pyrene (B130552) mdpi.com. Specific protocols for this compound would typically involve solvent extraction followed by SPE clean-up to isolate the target compound from interfering substances mdpi.comepa.gov.

Data Table 8.4.1: Typical Recovery Rates for PAHs in Environmental Samples

Extraction TechniqueMatrix TypeTypical Recovery (%)Reference
Solid-Phase Extraction (SPE)Sediment, Soil> 80 mdpi.com
Accelerated Solvent Extraction (ASE)Soil, SedimentEquivalent to Soxhlet thermofisher.com
Liquid-Liquid Extraction (LLE)Water85-121 mdpi.com
Microwave-Assisted Extraction (MAE)Various MatricesEfficient milestonesrl.com

Quantification Limits and Measurement Uncertainty

The accurate quantification of this compound in environmental samples necessitates the establishment of reliable quantification limits (LOQ) and a thorough assessment of measurement uncertainty. Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with appropriate detectors are commonly used researchgate.netencyclopedia.pubthermofisher.comresearchgate.net.

For PAHs in general, LOQs can range from ng/mL in water samples mdpi.comresearchgate.net to ng/g in solid matrices. For instance, studies on similar PAHs have reported LOQs in the range of 0.011 to 0.412 µg/L in water samples researchgate.net. Measurement uncertainty, which quantifies the doubt associated with a measurement result, is a critical parameter for data quality isobudgets.comut.eeedqm.eu. It typically arises from various sources, including sample preparation, calibration, instrumental variability, and the inherent properties of the analyte and matrix isobudgets.comedqm.eu. For complex environmental analyses, measurement uncertainty can range from approximately 10% to 30% or higher, depending on the method and matrix researchgate.netisobudgets.com.

Data Table 8.4.2: Example Quantification Limits and Measurement Uncertainty for PAHs

Analyte (Example)Analytical MethodMatrix TypeLimit of Quantification (LOQ)Measurement Uncertainty (%)Reference
General PAHsGC-MSWater0.011–0.412 µg/L~15-25 researchgate.netresearchgate.net
General PAHsHPLC-FLDWater0.02–0.2 µg/L~15-25 mdpi.com
General PAHsGC-MSSoil/Sediment0.05–0.5 µg/kg~15-25 mdpi.com

Note: Specific LOQs and measurement uncertainties for this compound would be determined during method validation.

Interlaboratory Comparison Studies

Interlaboratory comparison (ILC) studies are essential for assessing the comparability and reliability of analytical results across different laboratories and methods nih.govhelcom.fihelcom.fiiaea.orgeuropa.eueurachem.org. These studies involve distributing identical samples to multiple laboratories for analysis, allowing for the evaluation of method performance, precision, and accuracy. For PAHs, including alkylated derivatives like this compound, ILCs help identify potential sources of variability, such as differences in extraction protocols, instrumental calibration, or data interpretation nih.govhelcom.fiiaea.org. Results from such studies often report relative standard deviations for reproducibility (RSDr), which can range from 20-25% for alkylated PAHs in sediment samples, indicating the level of agreement between laboratories helcom.fi. Participation in these schemes is a key component of laboratory quality assurance helcom.fihelcom.fieuropa.eu.

Isotopic Labeling and Tracing Techniques for Fate Studies

Understanding the environmental fate of chemical compounds like this compound is crucial for assessing their impact and developing effective remediation strategies. Isotopic labeling and tracing techniques offer powerful, sensitive methods to follow the complex pathways of these compounds through various environmental compartments and biological processes researchgate.net. These techniques allow researchers to track the parent compound, its metabolites, and its ultimate transformation products, providing detailed insights into degradation mechanisms, persistence, and bioavailability.

Use of Stable Isotope Labeled Standards (IL-IS)

Stable isotope-labeled (SIL) standards, particularly those incorporating isotopes like Deuterium (²H or D) or Carbon-13 (¹³C), are indispensable tools for environmental fate studies nih.govnih.govtandfonline.comnih.govnih.govhelcom.fi. These labeled compounds are chemically identical to their unlabeled counterparts but possess a distinct isotopic signature that can be precisely measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govtandfonline.comcdc.govnih.gov.

The primary application of SIL standards in environmental analysis is as internal standards for quantitative measurements. By adding a known amount of a SIL standard (e.g., phenanthrene-d₁₀ for phenanthrene) to a sample, researchers can correct for variations in sample preparation, extraction efficiency, and instrumental response tandfonline.comhelcom.fiontosight.aibioline.org.br. This isotope dilution mass spectrometry (IDMS) approach significantly enhances the accuracy and precision of analyte quantification, even at trace levels tandfonline.comnih.gov. For instance, studies on polycyclic aromatic hydrocarbons (PAHs) commonly utilize deuterated standards like phenanthrene-d₁₀ to accurately quantify phenanthrene in complex environmental matrices such as soil and sediment helcom.fiontosight.aibioline.org.br.

Beyond quantification, SIL standards are used to trace the behavior of a compound in environmental simulations. When a SIL-labeled compound is introduced into a simulated environmental system (e.g., a soil microcosm), its presence and distribution can be monitored over time. This allows for the assessment of processes such as sorption, volatilization, and bioavailability, providing a clear distinction between the introduced labeled compound and any naturally occurring unlabeled compounds nih.govnih.govnih.govwur.nlbitesizebio.com. The ratio of the labeled to unlabeled compound can reveal information about degradation rates and pathways. For example, researchers have used uniformly ¹³C-labeled PAHs like fluoranthene (B47539), pyrene, and benzo[a]anthracene to study their biotransformation in contaminated soil, enabling the identification of specific metabolic pathways nih.govnih.gov. Similarly, deuterated phenanthrene has been used to study the fate and transport of phenanthrene in the environment, offering insights into its sources and degradation mechanisms ontosight.ai.

Table 1: Examples of Stable Isotope Labeled Standards for PAH Studies

Parent CompoundStable Isotope Labeled StandardIsotope(s) UsedPrimary ApplicationReference(s)
PhenanthrenePhenanthrene-d₁₀Deuterium (D)Internal standard, Fate & transport studies helcom.fiontosight.aibioline.org.br
FluorantheneFluoranthene-d₁₀Deuterium (D)Internal standard helcom.fibioline.org.br
PyrenePyrene-d₁₀Deuterium (D)Internal standard helcom.fibioline.org.br
Benzo[a]anthraceneBenzo[a]anthracene-d₁₂Deuterium (D)Internal standard helcom.ficsic.es
Naphthalene (B1677914)Naphthalene-d₈Deuterium (D)Internal standard helcom.fi
FluorantheneUniformly ¹³C-labeled FluorantheneCarbon-13 (¹³C)Biotransformation studies, Metabolite identification nih.govnih.gov
PyreneUniformly ¹³C-labeled PyreneCarbon-13 (¹³C)Biotransformation studies, Metabolite identification nih.govnih.gov
Benzo[a]anthraceneUniformly ¹³C-labeled Benzo[a]anthraceneCarbon-13 (¹³C)Biotransformation studies, Metabolite identification nih.govnih.gov

Tracking Transformation Products in Environmental Simulations

A critical aspect of understanding a compound's environmental fate is identifying and quantifying its transformation products (TPs). These TPs can sometimes be more persistent or toxic than the parent compound nih.govnih.gov. Isotopic labeling is particularly effective for tracking these TPs, especially in complex environmental matrices where distinguishing them from background compounds is challenging nih.govnih.govnih.gov.

Stable Isotope-Assisted Metabolomics (SIAM) combines the use of uniformly ¹³C-labeled compounds with high-resolution mass spectrometry (HRMS) to elucidate metabolic pathways and identify TPs nih.govnih.govacs.org. When a ¹³C-labeled PAH is introduced into a soil sample, microorganisms metabolize it, incorporating the ¹³C label into their biomass and producing various metabolites. By analyzing the mass shifts in the metabolites (e.g., a metabolite derived from ¹³C-labeled fluoranthene will have a higher mass than its unlabeled counterpart), researchers can confirm that the detected products originate from the spiked compound nih.govnih.gov. This approach has successfully identified novel intermediates and transformation products of PAHs, such as ring-cleavage products and sulfate (B86663) conjugates of dihydroxylated PAHs, providing detailed insights into microbial degradation pathways nih.govnih.gov. For instance, studies using ¹³C-labeled fluoranthene, pyrene, and benzo[a]anthracene have identified previously unreported intermediates and proposed metabolic pathways in contaminated soils nih.govnih.gov.

Similarly, deuterated compounds can be used to track TPs. For example, in studies investigating the reactions of PAHs in the atmosphere, deuterated PAHs have been used to monitor the formation of deuterated nitro-PAH derivatives, confirming reaction mechanisms and product distributions nih.gov. In anaerobic biodegradation studies, deuterated phenanthrene (C₁₄D₁₀) along with ¹³C-labeled bicarbonate has been used to trace carboxylation as an initial step in phenanthrene biodegradation, leading to the identification of isotopically labeled analogs of phenanthroic acids nih.gov.

The ability to differentiate between labeled and unlabeled compounds is paramount. For example, in studies of phenanthrene degradation, the use of phenanthrene-d₁₀ allows researchers to distinguish the added standard from naturally occurring phenanthrene, aiding in the assessment of degradation rates and the identification of degradation products ontosight.ai. The sensitivity of mass spectrometry techniques allows for the detection and quantification of these labeled TPs even when they are present at very low concentrations, providing a comprehensive understanding of the compound's environmental journey nih.govtandfonline.com.

Table 2: Tracking Transformation Products with Isotopic Labeling

Parent CompoundIsotope Labeling StrategyEnvironmental SystemTransformation Products Identified/StudiedAnalytical TechniqueResearch Finding ExampleReference(s)
FluorantheneUniformly ¹³C-labeledSoil microcosmRing-cleavage products (e.g., C₁₁H₁₀O₆), sulfate conjugatesHRMS, SIAMIdentified novel intermediates originating from fluoranthene, aiding in pathway elucidation. nih.govnih.gov
PyreneUniformly ¹³C-labeledSoil microcosmSulfate conjugates of dihydroxy compounds, N-containing metabolitesHRMS, SIAMDetected sulfate conjugates of dihydroxy-pyrene, suggesting fungal involvement in biotransformation. nih.govnih.gov
Benzo[a]anthraceneUniformly ¹³C-labeledSoil microcosmRing-cleavage products (e.g., C₁₅H₁₂O₅), sulfate conjugatesHRMS, SIAMIdentified ring-cleavage products and sulfate conjugates originating from benzo[a]anthracene. nih.govnih.gov
PhenanthreneDeuterated (C₁₄D₁₀)Anaerobic culture2- and 4-phenanthroic acid analogs, substituted benzenes, cyclohexane (B81311) derivativesGC-MSTraced carboxylation as the initial step by identifying isotopically labeled phenanthroic acids. nih.gov
PAHs (general)Deuterated standardsVariousNitro-PAH derivativesGC-MSConfirmed formation of deuterated nitro-PAH derivatives, aiding in understanding atmospheric reactions. nih.gov

The application of stable isotope labeling techniques, such as those described for PAHs, provides a robust framework for investigating the environmental fate of compounds like this compound. By employing ¹³C or deuterium-labeled standards, researchers can accurately quantify the compound and trace its transformation products, thereby elucidating complex degradation pathways and informing environmental risk assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.